

Application Notes and Protocols for Fak-IN-24 In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Fak-IN-24** for in vivo studies, with a focus on glioblastoma xenograft models. While specific in vivo administration details for **Fak-IN-24** are not publicly available in the primary literature, this document outlines a detailed protocol based on studies of highly similar Focal Adhesion Kinase (FAK) inhibitors, such as Y15, which have been successfully used in U87-MG glioblastoma xenograft models.

Introduction

Fak-IN-24 (also known as Compound 9f) is a potent, noncovalent, diaminopyrimidine-based inhibitor of Focal Adhesion Kinase (FAK). It has demonstrated significant anti-proliferative effects in glioblastoma cell lines (U87-MG and U251) and has shown superior antitumor efficacy in a U87-MG xenograft model. FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers, including glioblastoma, and plays a crucial role in cell survival, proliferation, migration, and invasion. Inhibition of FAK is a promising therapeutic strategy for aggressive cancers.

Quantitative Data Summary

The following tables summarize the in vitro potency of **Fak-IN-24** and the in vivo dosage and administration for a comparable FAK inhibitor, Y15, in a glioblastoma model. This data serves as a strong starting point for designing in vivo studies with **Fak-IN-24**.



Table 1: In Vitro Potency of Fak-IN-24

Parameter	Cell Line	IC50 (nM)
FAK Inhibition	-	0.815
Anti-proliferative Activity	U87-MG	15
Anti-proliferative Activity	U251	20

Data sourced from Wei Y, et al. Eur J Med Chem. 2025.

Table 2: In Vivo Dosage and Administration of a Structurally Related FAK Inhibitor (Y15) in a Glioblastoma Xenograft Model

Parameter	Details	
Compound	Y15 (FAK Autophosphorylation Inhibitor)	
Animal Model	Nude mice with subcutaneous DBTRG or U87 tumor xenografts	
Dosage	100 mg/kg	
Administration Route	Oral gavage	
Frequency	Daily, 5 days per week	
Vehicle	1x Phosphate Buffered Saline (PBS)	
Study Duration	Several weeks	

Data sourced from Golubovskaya VM, et al. Mol Cancer Ther. 2012.

Signaling Pathway

Fak-IN-24 targets the Focal Adhesion Kinase (FAK) signaling pathway. Upon activation by integrins or growth factor receptors, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the phosphorylation of other sites on FAK and the activation of downstream signaling cascades, such as the PI3K/AKT and

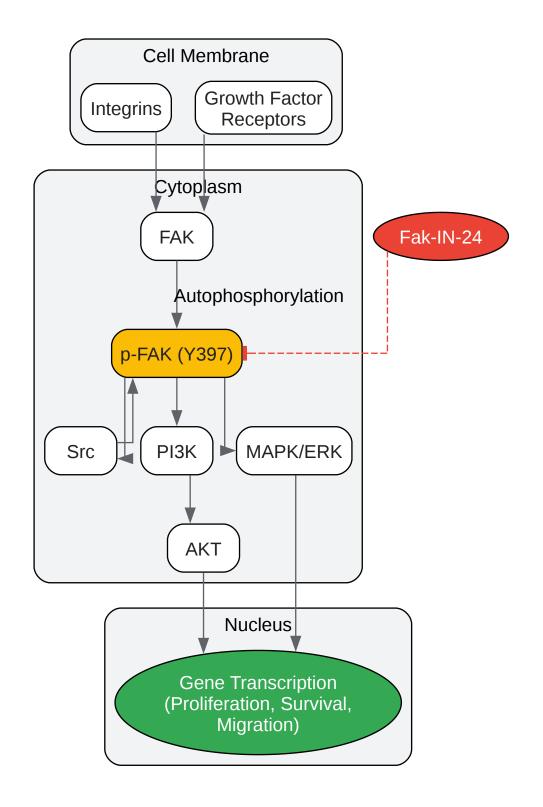




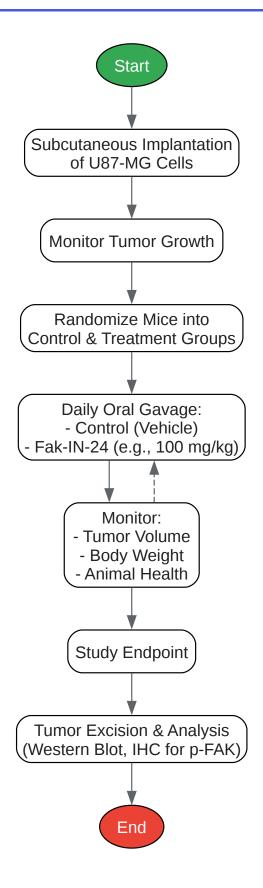


MAPK/ERK pathways, which promote cell survival, proliferation, and migration. **Fak-IN-24** inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.









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